molecular formula C31H23Cl2NO5 B12462998 2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate

2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate

Cat. No.: B12462998
M. Wt: 560.4 g/mol
InChI Key: HPTVRJADOYVXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, oxoethyl, and phenylcarbonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with acetylcholinesterase, affecting neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C31H23Cl2NO5

Molecular Weight

560.4 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(2-benzoyl-4-chloroanilino)-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C31H23Cl2NO5/c32-23-13-11-21(12-14-23)29(36)19-39-31(38)27(18-28(35)20-7-3-1-4-8-20)34-26-16-15-24(33)17-25(26)30(37)22-9-5-2-6-10-22/h1-17,27,34H,18-19H2

InChI Key

HPTVRJADOYVXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.